Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-aminoethyl)glycinate: Similar structure but lacks the methyl group.
N-(2-aminoethyl)-N-methylglycine: Similar structure but without the ethyl ester group.
Ethyl 2-aminoacetate: Lacks the aminoethyl and methyl groups.
Uniqueness
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Biological Activity
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate, also known as ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride, is a compound with significant biological activity, particularly in the realms of biochemistry and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula C7H17ClN2O2 and a molecular weight of 196.67 g/mol. The synthesis typically involves nucleophilic substitution reactions, where ethyl chloroacetate reacts with N-methyl-ethylenediamine in the presence of a base such as sodium hydroxide. This reaction is conducted in organic solvents like ethanol or methanol at elevated temperatures (60-80°C) to facilitate product formation.
The compound exhibits notable biological activity by functioning as both a substrate and an inhibitor for various enzymes. Its interactions can modulate metabolic processes and influence signaling pathways within biological systems. The specific mechanisms through which it operates may vary depending on the target enzyme or receptor.
Enzyme Interactions
Research indicates that this compound can interact with enzymes involved in critical biochemical pathways. Preliminary studies suggest that it may influence enzyme kinetics and protein-ligand dynamics, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may also exhibit significant antibacterial and antifungal activities. For instance, related derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Microorganism | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.0048 |
This table illustrates the minimum inhibitory concentration (MIC) values for related compounds, indicating their effectiveness against specific pathogens.
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated several alkaloid derivatives similar to this compound, revealing MIC values ranging from 4.69 to 22.9 µM against various strains including S. aureus and E. faecalis. These findings suggest that the compound could possess comparable antibacterial properties .
- Enzyme Inhibition : Another investigation focused on the compound's potential as an inhibitor for monoamine oxidase (MAO). The results indicated promising activity, highlighting its potential role in treating neurological disorders through modulation of neurotransmitter levels .
- Therapeutic Applications : this compound is being explored for its therapeutic implications in drug design and development due to its unique structural properties that allow for diverse interactions within biological systems .
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-[2-aminoethyl(methyl)amino]acetate |
InChI |
InChI=1S/C7H16N2O2/c1-3-11-7(10)6-9(2)5-4-8/h3-6,8H2,1-2H3 |
InChI Key |
IAQRFICCPHQIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.